molecular formula C8H16B B14675710 3,6-Dimethylborepan-1-yl CAS No. 39546-63-9

3,6-Dimethylborepan-1-yl

Cat. No.: B14675710
CAS No.: 39546-63-9
M. Wt: 123.03 g/mol
InChI Key: JCWYTVRJACOCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylborepan-1-yl: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a borepane ring structure with two methyl groups attached at the 3rd and 6th positions. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylborepan-1-yl typically involves the formation of the borepane ring followed by the introduction of methyl groups at the specified positions. One common method is the hydroboration of a suitable diene precursor, followed by oxidation to yield the desired borepane structure. The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the hydroboration and subsequent functionalization steps. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylborepan-1-yl undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borepane ring to more saturated boron-containing compounds.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Boronic acids or borates.

    Reduction: Saturated boron-containing compounds.

    Substitution: Functionalized borepane derivatives.

Scientific Research Applications

Chemistry: 3,6-Dimethylborepan-1-yl is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. It is also employed in the development of new catalysts for various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy.

Medicine: Beyond BNCT, this compound is investigated for its potential use in drug delivery systems. Its unique chemical properties allow for the design of novel drug conjugates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including boron-containing polymers and ceramics. Its incorporation into these materials enhances their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethylborepan-1-yl in biological systems involves its interaction with cellular components through the boron atom. The boron atom can form stable complexes with biomolecules, facilitating its uptake and retention in cells. In BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue.

Comparison with Similar Compounds

  • 3,5-Dimethylborepan-1-yl
  • 3,6-Dimethylborepane
  • 3,6-Dimethylborolane

Comparison: 3,6-Dimethylborepan-1-yl is unique due to its specific substitution pattern and the presence of the borepane ring. Compared to 3,5-Dimethylborepan-1-yl, it has different steric and electronic properties, which can influence its reactivity and interactions with other molecules. The borepane ring structure distinguishes it from borolanes, which have a different ring size and bonding arrangement, leading to distinct chemical behaviors and applications.

Properties

CAS No.

39546-63-9

Molecular Formula

C8H16B

Molecular Weight

123.03 g/mol

InChI

InChI=1S/C8H16B/c1-7-3-4-8(2)6-9-5-7/h7-8H,3-6H2,1-2H3

InChI Key

JCWYTVRJACOCAM-UHFFFAOYSA-N

Canonical SMILES

[B]1CC(CCC(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.